molecular formula C18H18N4O4 B13799688 3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone

3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone

Cat. No.: B13799688
M. Wt: 354.4 g/mol
InChI Key: ZXNCPWKPZJWKJD-UHFFFAOYSA-N
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Description

3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is formed by the reaction of 3-phenylcyclohexanone with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone typically involves the condensation reaction between 3-phenylcyclohexanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or acetic acid as the catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone involves its ability to form stable complexes with carbonyl compounds. The hydrazone group reacts with the carbonyl group to form a hydrazone linkage, which is stable and can be easily detected using spectroscopic methods. This property makes it useful in analytical applications .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone 2,4-dinitrophenylhydrazone
  • Benzaldehyde 2,4-dinitrophenylhydrazone
  • Acetophenone 2,4-dinitrophenylhydrazone

Uniqueness

3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone is unique due to its specific structure, which combines the cyclohexanone and phenyl groups with the 2,4-dinitrophenylhydrazone moiety. This unique structure imparts specific chemical properties and reactivity that are different from other similar compounds .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

2,4-dinitro-N-[(3-phenylcyclohexylidene)amino]aniline

InChI

InChI=1S/C18H18N4O4/c23-21(24)16-9-10-17(18(12-16)22(25)26)20-19-15-8-4-7-14(11-15)13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14,20H,4,7-8,11H2

InChI Key

ZXNCPWKPZJWKJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1)C3=CC=CC=C3

Origin of Product

United States

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